4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(3-chlorophenyl)-
Description
The compound 4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(3-chlorophenyl)- belongs to a class of naphthopyran derivatives known for their diverse biological activities, particularly in oncology. Structurally, it features a naphthopyran core substituted with an amino group at position 2, a 3-chlorophenyl group at position 4, and a nitrile moiety at position 3. This scaffold is synthetically accessible via multicomponent reactions involving β-naphthol, arylidene malononitriles, and other precursors .
Properties
CAS No. |
149550-44-7 |
|---|---|
Molecular Formula |
C20H13ClN2O |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-amino-4-(3-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C20H13ClN2O/c21-14-6-3-5-13(10-14)18-16-9-8-12-4-1-2-7-15(12)19(16)24-20(23)17(18)11-22/h1-10,18H,23H2 |
InChI Key |
CTDSMXIJKXEWDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC(=CC=C4)Cl)C#N)N |
Origin of Product |
United States |
Preparation Methods
Three-Component Condensation Reaction
The most widely reported method involves a one-pot, three-component reaction between 1-naphthol , 3-chlorobenzaldehyde , and malononitrile under basic conditions. This approach leverages Michael addition, cyclization, and imine-enamine isomerization (Figure 1).
Procedure:
Mechanism:
-
Step 1 : Michael addition of 1-naphthol to the α,β-unsaturated nitrile (formed in situ from 3-chlorobenzaldehyde and malononitrile).
-
Step 2 : Cyclization via nucleophilic attack of the naphthol oxygen on the nitrile carbon.
-
Step 3 : Piperidine-mediated imine-enamine tautomerization to yield the final product.
Catalyzed One-Pot Syntheses
Recent advances highlight the role of heterogeneous catalysts in improving efficiency:
NS-Doped Graphene Oxide Quantum Dots (GOQDs)
Potassium Carbonate (K₂CO₃)
Solvent and Catalyst Optimization
Studies systematically evaluated solvent and catalyst effects (Table 1):
Table 1 : Optimization of Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 3 | 82 |
| K₂CO₃ | Ethanol | 80 | 1 | 90 |
| [Bmim]Br | Ethanol | 25 | 2 | 78 |
| NS-GOQDs | Ethanol | 80 | 1.5 | 98 |
| Et₃N | Water | 25 (ultrasound) | 0.5 | 85 |
Key Findings :
Microwave-Assisted Synthesis
Ultrasound Irradiation
Chemical Reactions Analysis
Types of Reactions
4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(3-chlorophenyl)- undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like benzoyl chloride or formamide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Benzoyl chloride, formamide
Major Products
The major products formed from these reactions include various substituted pyran derivatives, which can exhibit different biological activities .
Scientific Research Applications
Synthesis of 4H-Naphtho[1,2-b]pyran Derivatives
The synthesis of 4H-naphtho[1,2-b]pyran derivatives typically involves multicomponent reactions. One effective method is the use of a three-component reaction involving 1-naphthol, aryl aldehydes, and malononitrile. This approach has led to the generation of several derivatives with promising biological activities. For instance, a study demonstrated that derivatives synthesized through this method exhibited significant inhibition of c-Myb activity, which is linked to cancer progression .
Table 1: Synthesis Methods for 4H-Naphtho[1,2-b]pyran Derivatives
| Synthesis Method | Key Components | Yield (%) | Reference |
|---|---|---|---|
| Three-component reaction | 1-naphthol, aryl aldehydes, malononitrile | High | |
| Ultrasound-assisted synthesis | Ethylamine as catalyst | Excellent |
Anticancer Properties
Research has highlighted the anticancer potential of 4H-naphtho[1,2-b]pyran derivatives. These compounds have shown cytotoxic effects against various cancer cell lines by inducing cell cycle arrest and apoptosis. For example, one derivative demonstrated low nanomolar IC50 values in inhibiting tubulin polymerization, thereby disrupting microtubule dynamics essential for cancer cell proliferation .
Another study reported that certain derivatives selectively targeted cancer cells over non-malignant cells, indicating their potential for therapeutic applications in oncology . The mechanism of action often involves the inhibition of specific proteins such as c-Myb and disruption of microtubule assembly.
Table 2: Anticancer Activity of Selected Derivatives
DNA Binding Studies
Another significant application of 4H-naphtho[1,2-b]pyran derivatives is their interaction with DNA. Studies have shown that these compounds can bind preferentially to the minor groove of DNA rather than intercalating between base pairs. This property is crucial for their potential use as therapeutic agents targeting genetic material in cancer cells . The binding constants for these interactions have been reported to range from to , indicating strong binding affinity .
Mechanism of Action
The mechanism of action of 4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(3-chlorophenyl)- involves its interaction with various molecular targets and pathways. It has been shown to inhibit specific protein kinases, which play a crucial role in cell signaling and regulation . This inhibition can lead to the suppression of tumor cell proliferation and other biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
LY290181 (2-amino-4-(3-nitrophenyl)-4H-naphtho[1,2-b]pyran-3-carbonitrile)
- Structural Difference : Substitution of the 3-chlorophenyl group with a 3-nitrophenyl moiety.
- Activity : Acts as a microtubule-destabilizing agent (MDA), blocking cells in the G2/M phase of the cell cycle. It binds tubulin at a unique site distinct from colchicine and vinblastine, as evidenced by fluorescence spectroscopy .
- Potency: Exhibits nanomolar-range IC50 values in antiproliferative assays, comparable to other microtubule-targeting agents like paclitaxel .
Bcr-TMP (2-amino-4-(3,4,5-trimethoxyphenyl)-4H-naphtho[1,2-b]pyran-3-carbonitrile)
- Structural Difference : Features a 3,4,5-trimethoxyphenyl group.
- Activity : Dual inhibitor of MYB transcription factor and microtubules . It disrupts MYB-p300 interactions (IC50: 50–100 nM) and destabilizes microtubules, inducing apoptosis in MYB-dependent cancers like acute myeloid leukemia (AML) .
- Mechanistic Insight: The trimethoxy group enhances binding to p300, a transcriptional coactivator, while the nitrile and amino groups contribute to tubulin interaction .
MX 58151 (2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile)
- Structural Difference : Chromene (benzopyran) core with 3-bromo-4,5-dimethoxyphenyl substitution.
- Activity : Tubulin polymerization inhibitor with a GI50 of 37 nM in T47D breast cancer cells. The bromine atom and methoxy groups are critical for hydrophobic interactions with tubulin .
HA14-1B (2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate)
- Structural Difference: Chromene core with 6-bromo and ethoxy-carbonyl-cyanoethyl groups.
- Activity: Non-peptidic Bcl-2 inhibitor discovered via in silico design. Targets the hydrophobic groove of Bcl-2, inhibiting anti-apoptotic protein interactions .
- Limitation : Reduced efficacy compared to newer derivatives due to metabolic instability .
Structure-Activity Relationship (SAR) Analysis
| Compound | Key Substituent | Biological Target | IC50/GI50 | Mechanism of Action |
|---|---|---|---|---|
| Target Compound | 3-chlorophenyl | Not fully characterized | N/A | Potential microtubule/MYB inhibition (inferred) |
| LY290181 | 3-nitrophenyl | Microtubules | <100 nM | G2/M phase arrest, tubulin binding |
| Bcr-TMP | 3,4,5-trimethoxyphenyl | MYB, Microtubules, p300 | 50–100 nM | MYB degradation, microtubule disruption |
| MX 58151 | 3-bromo-4,5-dimethoxyphenyl | Tubulin | 37 nM (GI50) | Apoptosis via mitochondrial effects |
| HA14-1B | 6-bromo, ethoxy-carbonyl | Bcl-2 | ~1 µM | Bcl-2 protein surface inhibition |
Key SAR Trends:
Electron-Withdrawing Groups (NO2, Cl): Enhance microtubule-targeting activity (e.g., LY290181’s nitro group vs. target compound’s chloro group).
Methoxy Substitutions : Improve binding to transcriptional regulators (e.g., Bcr-TMP’s trimethoxy group) and tubulin (e.g., MX 58151).
Bulkier Halogens (Br) : Increase hydrophobic interactions with tubulin (MX 58151) but may reduce solubility.
Pharmacokinetic and Binding Properties
- Protein Binding: Analogous 3-chlorophenyl derivatives (e.g., 2-amino-4-(3-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile) show strong binding to bovine serum albumin (BSA) via hydrophobic and hydrogen-bonding interactions, as confirmed by spectrofluorimetry and circular dichroism . This suggests the target compound may exhibit favorable serum stability.
- Metabolic Stability : Methoxy-substituted derivatives (e.g., Bcr-TMP) demonstrate enhanced metabolic stability compared to nitro- or bromo-substituted analogs .
Biological Activity
4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(3-chlorophenyl)- (CAS: 149550-44-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and mechanisms of action associated with this compound, drawing from various research studies and data sources.
The molecular formula for this compound is , with a molar mass of approximately 332.79 g/mol. The structure features a naphtho[1,2-b]pyran core, which is known for its pharmacological potential.
Antiproliferative Effects
Research has shown that 4H-Naphtho[1,2-b]pyran derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, a study highlighted that compounds related to this structure can block cells in the G2/M phase of the cell cycle, indicating their potential as anticancer agents by disrupting microtubule dynamics .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | % Survival at 25 µM |
|---|---|---|
| 2-amino-4-(3-chlorophenyl)-4H-naphtho[1,2-b]pyran-3-carbonitrile | Huh7 (liver cancer) | 61% |
| Caco2 (colon cancer) | 55% | |
| MDA-MB231 (breast cancer) | 20% | |
| HCT116 (colon cancer) | 54% | |
| PC3 (prostate cancer) | 41% |
This table summarizes the cytotoxic effects observed in various human cancer cell lines after treatment with the compound.
The mechanisms underlying the antiproliferative effects include:
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in tumor cells, which is critical for preventing cell division and promoting apoptosis .
- Inhibition of Protein Kinases : It exhibits inhibitory activity against several protein kinases such as CK1e and Haspin, which are crucial for cell cycle regulation and proliferation .
Antimicrobial Activity
In addition to its anticancer properties, derivatives of this compound have demonstrated antimicrobial activity. For example, certain naphthopyran derivatives have shown efficacy against fungal pathogens such as Candida albicans and Aspergillus fumigatus, suggesting a broader therapeutic potential beyond oncology .
Case Studies
A notable study conducted by Bouattour et al. evaluated the cytotoxic potential of various naphthopyran derivatives on six human cancer cell lines. The results indicated that specific structural modifications could enhance biological activity, leading to increased potency against targeted tumors .
Another study focused on the synthesis of new derivatives and their biological evaluation, revealing that modifications in the phenyl ring significantly affected the antiproliferative activity. For instance, introducing halogen substituents was linked to enhanced cytotoxicity against certain cancer types .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-amino-4-(3-chlorophenyl)-4H-naphtho[1,2-b]pyran-3-carbonitrile and its derivatives?
- Answer : Multi-component reactions (e.g., modified Biginelli or Van Leusen reactions) are widely used due to their efficiency in constructing the fused pyran-carbonitrile scaffold . Solvent-free conditions or ethanol/water mixtures with catalysts (e.g., nano-architectured carbon quantum dots with phosphorous acid tags) optimize yields and reduce side reactions . Key steps include temperature control (~80°C) and selection of aryl aldehydes (e.g., 3-chlorophenyl) as substituents.
Q. How can the structural integrity and purity of this compound be validated?
- Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and carbonitrile functionality .
- Chromatography : HPLC for purity assessment (>95% recommended for biological assays) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to evaluate stability (e.g., decomposition above 200°C) .
Q. What primary biological targets are associated with this compound?
- Answer : The compound exhibits:
- Microtubule destabilization : Blocks cells in the G2/M phase, similar to LY-290181 analogs (IC₅₀ ~37 nM in T47D breast cancer cells) .
- Bcl-2 inhibition : Non-peptidic binding to the Bcl-2 surface pocket, inducing apoptosis (EC₅₀ = 50 nM in Jurkat cells) .
- Twist1 downregulation : Reduces migration and invasion in triple-negative breast cancer models .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
- Answer :
- 3-Chlorophenyl vs. 3-Pyridinyl : Substitution with pyridinyl (LY-290181) enhances microtubule destabilization but reduces solubility .
- Bromine addition : MX 58151 (3-bromo-4,5-dimethoxyphenyl analog) increases tubulin inhibition (GI₅₀ = 37 nM) but may introduce toxicity .
- Carbonitrile position : Shifting the carbonitrile group alters binding to Bcl-2, as shown in QSAR models using 3D descriptors .
Q. What experimental strategies resolve contradictions in activity data across cell lines?
- Answer :
- Dose-response profiling : Compare IC₅₀ values in diverse cell lines (e.g., T47D vs. MDA-MB-231) to identify lineage-specific sensitivities .
- Mechanistic redundancy assays : Confirm target engagement via parallel assays (e.g., tubulin polymerization + mitochondrial membrane potential assays) .
- Computational docking : Validate binding modes to Bcl-2 or tubulin using molecular dynamics simulations .
Q. How can enantiomeric forms influence tyrosinase inhibition or anticancer activity?
- Answer :
- Racemic mixtures : Compound 6b (a pyran-carbonitrile derivative) showed R-enantiomer dominance in tyrosinase inhibition (IC₅₀ = 7.69 µM vs. 23.64 µM for kojic acid) due to critical hydrogen bonding with active-site residues .
- Chiral resolution : Use chiral HPLC or asymmetric synthesis to isolate enantiomers for in vitro validation .
Q. What in silico approaches are recommended for optimizing pharmacokinetic properties?
- Answer :
- QSAR modeling : Triplets Of Pharmacophoric Points (TOPP) to correlate substituent effects with apoptosis induction .
- ADME prediction : LogP calculations and cytochrome P450 interaction screening to improve bioavailability .
- Binding free energy calculations : Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) for prioritizing analogs .
Q. Can combination therapies enhance efficacy against resistant cancer models?
- Answer :
- siRNA co-delivery : Poly(amidoamine) dendrimers loaded with twist1-targeting siRNA + carbonitrile derivatives reduce invasion in resistant breast cancer .
- Nanocarriers : Lipid nanocapsules (LNCs) improve mitochondrial targeting of analogs like SV30, potentiating cell death .
Data Contradiction Analysis
Q. Why do some analogs show divergent activities in apoptosis assays versus tubulin inhibition?
- Hypothesis : Substituent-dependent dual mechanisms. For example:
- HA 14-1 analogs : 6-Bromo groups favor Bcl-2 inhibition, while dimethoxy groups (MX 58151) shift activity to tubulin .
- Validation : Use gene knockout (e.g., Bcl-2 siRNA) or tubulin-stabilizing agents (paclitaxel) to isolate pathways .
Methodological Recommendations
- Screening workflow : Prioritize analogs via high-throughput cytotoxicity assays (e.g., MTT) followed by target-specific validation (e.g., tubulin polymerization) .
- In vivo models : Use xenografts with pharmacokinetic monitoring to assess blood-brain barrier penetration (critical for CNS-targeted derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
